molecular formula C10H9F11O B3043526 4-(Perfluorocyclohexyl)butan-1-ol CAS No. 883546-00-7

4-(Perfluorocyclohexyl)butan-1-ol

Cat. No. B3043526
CAS RN: 883546-00-7
M. Wt: 354.16 g/mol
InChI Key: BEMDKZLEDMTSTG-UHFFFAOYSA-N
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Description

“4-(Perfluorocyclohexyl)butan-1-ol” is a chemical compound with the CAS Number: 883546-00-7. It has a molecular weight of 354.16 and its linear formula is C10H9F11O . The compound is used in biochemical research .


Molecular Structure Analysis

The Inchi Code for “4-(Perfluorocyclohexyl)butan-1-ol” is 1S/C10H9F11O/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h22H,1-4H2 .

Scientific Research Applications

Liquid-Crystalline Compounds

1,4-dicyclohexyl-butan-1-ols with lateral hydroxyl groups exhibit distinctive properties in liquid-crystalline states. These compounds show higher clearing temperatures and unique phase behaviors, as indicated by the presence of smectic B-like textures and additional low-temperature phases. This could hint at the potential of 4-(Perfluorocyclohexyl)butan-1-ol in applications requiring temperature-sensitive liquid-crystalline materials (Müller et al., 1992).

Pervaporation Processes

Supported ionic liquid-polydimethylsiloxane membranes, used in pervaporation, show improved performance when used to separate mixtures like butan-1-ol, acetone, and water. The selectivity of butan-1-ol increases with these membranes, suggesting the potential of related compounds in enhancing separation processes (Izák et al., 2008).

Analyzing Vapor-Liquid Equilibrium

Studies on binary systems like 1-methyl-4-(1-methylethenyl)-cyclohexene with alcohols such as butan-1-ol provide valuable data on vapor-liquid equilibrium. This information is crucial in understanding the phase behavior of chemical systems, which can be essential for designing industrial processes involving similar compounds (Ngema et al., 2012).

Molecular Self-Assembling

The study of molecular self-assembling, as seen in butan-1-ol and similar alcohols, reveals intricate details about hydrogen bonding and molecular interactions. Such research can shed light on the behavior of 4-(Perfluorocyclohexyl)butan-1-ol at the molecular level, especially in solutions and mixtures (Iwahashi et al., 2000).

properties

IUPAC Name

4-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F11O/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h22H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMDKZLEDMTSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Perfluorocyclohexyl)butan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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